molecular formula C12H10N2O6 B2453632 Dimethyl 2-(2-cyano-4-nitrophenyl)malonate CAS No. 1820735-08-7

Dimethyl 2-(2-cyano-4-nitrophenyl)malonate

Cat. No.: B2453632
CAS No.: 1820735-08-7
M. Wt: 278.22
InChI Key: KJZWDSQNHJMMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is an organic compound with the molecular formula C12H10N2O6 It is a derivative of malonic acid and is characterized by the presence of cyano and nitro functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(2-cyano-4-nitrophenyl)malonate typically involves the esterification of malonic acid derivatives with appropriate phenyl-substituted nitriles and nitro compounds. One common method includes the reaction of dimethyl malonate with 2-cyano-4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(2-cyano-4-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be converted to an amine group through catalytic hydrogenation.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Hydrogen gas, nickel or palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Amine derivatives: from the reduction of the cyano group.

    Substituted malonates: from nucleophilic substitution reactions.

Scientific Research Applications

Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-cyano-4-nitrophenyl)malonate involves its interaction with molecular targets through its functional groups. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect enzyme activity, protein function, and cellular pathways, making the compound useful in biochemical research and drug development.

Comparison with Similar Compounds

  • Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
  • Dimethyl 2-(2-cyano-3-nitrophenyl)malonate
  • Dimethyl 2-(2-cyano-5-nitrophenyl)malonate

Comparison: Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is unique due to the specific positioning of the cyano and nitro groups on the phenyl ring, which influences its reactivity and chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

dimethyl 2-(2-cyano-4-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)9-4-3-8(14(17)18)5-7(9)6-13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWDSQNHJMMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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